molecular formula C10H14O4S B7574582 2-Ethylsulfonyl-1,3-dimethoxybenzene

2-Ethylsulfonyl-1,3-dimethoxybenzene

Cat. No.: B7574582
M. Wt: 230.28 g/mol
InChI Key: FLZVTVAOIYPNLJ-UHFFFAOYSA-N
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Description

2-Ethylsulfonyl-1,3-dimethoxybenzene (CAS: Not explicitly provided in evidence; inferred structure: C₉H₁₂O₄S) is an aromatic compound featuring a benzene ring substituted with an ethylsulfonyl group at the 2-position and methoxy groups at the 1- and 3-positions. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) substituents, which influence its reactivity and physical properties. While direct data on this compound are absent in the provided evidence, its synthesis may involve sulfonylation of 1,3-dimethoxybenzene precursors, akin to methods described for 4-Ethylbenzene-1-sulfonyl chloride . Applications likely include intermediates in pharmaceutical or agrochemical synthesis, given the prevalence of sulfonyl and methoxy groups in such contexts .

Properties

IUPAC Name

2-ethylsulfonyl-1,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-4-15(11,12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVTVAOIYPNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Based Comparison of Dimethoxy-Substituted Aromatics

The dimethoxy motif is common in synthetic chemistry. Key analogs include:

Compound Name Substituents Molecular Formula Physical State Key Properties/Applications Reference
2-Ethylsulfonyl-1,3-dimethoxybenzene Ethylsulfonyl, dimethoxy C₉H₁₂O₄S Solid* Likely high stability; intermediate in synthesis [Inferred]
5-Chloro-1,3-dimethoxybenzene Chloro, dimethoxy C₈H₉ClO₂ Liquid Halogenated intermediate for cross-coupling
2-Iodo-1,3-dimethoxybenzene Iodo, dimethoxy C₈H₉IO₂ Solid Used in decarboxylative iodination reactions

Observations :

  • Physical State : Sulfonyl groups typically increase melting points due to polarity, as seen in sulfonamide drugs .

Sulfonyl-Containing Compounds

Sulfonyl groups are critical in agrochemicals and pharmaceuticals:

Compound Name Sulfonyl Group Position Additional Groups Applications Reference
This compound 2-position Ethyl, dimethoxy Research chemical; potential herbicide precursor [Inferred]
Metsulfuron-methyl Benzoate-linked Triazine, methyl Herbicide (sulfonylurea class)
4-Ethylbenzene-1-sulfonyl chloride 1-position Ethyl, chloride Sulfonylation reagent

Key Differences :

  • Reactivity : Sulfonyl chlorides (e.g., 4-Ethylbenzene-1-sulfonyl chloride) are highly reactive in nucleophilic substitutions, whereas the target compound’s ethylsulfonyl group is stabilized, favoring stability over reactivity .
  • Biological Activity : Sulfonylureas like metsulfuron-methyl rely on sulfonyl-triazine synergism for herbicidal activity, absent in the target compound .

Ethylsulfonyl vs. Ethylsulfanyl Derivatives

Ethylsulfanyl (C₂H₅S-) and ethylsulfonyl (C₂H₅SO₂-) groups exhibit distinct properties:

Compound (from ) Group Molecular Formula Physical State Stability
2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene Ethylsulfanyl C₁₀H₁₃N₃S Liquid Moderate (prone to oxidation)
This compound (Inferred) Ethylsulfonyl C₉H₁₂O₄S Solid High (oxidized state)

Oxidation State Impact :

  • Sulfanyl groups (S-) are oxidizable to sulfonyl (SO₂), increasing polarity and stability. This makes sulfonyl derivatives more suitable for solid-state applications .

Research Findings and Data Gaps

  • Synthesis Pathways : The target compound may be synthesized via sulfonation of 1,3-dimethoxybenzene using ethylsulfonyl chloride, though direct evidence is lacking .
  • Thermal Properties : Analogous sulfonyl compounds (e.g., sulfonamides) exhibit melting points >100°C, suggesting similar behavior for the target compound.
  • Applications: Potential uses include photoacid generators (due to sulfonyl groups) or intermediates in drug synthesis, though specific studies are needed.

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